ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE
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Overview
Description
ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Common reagents used in these reactions include sulfonium salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
What sets this compound apart is its unique substitution pattern on the piperazine ring, which can lead to different biological activities and applications .
Properties
IUPAC Name |
ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)12-16-7-9-17(10-8-16)13-5-4-6-14(11-13)19-2/h4-6,11H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUFNFCFSOBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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